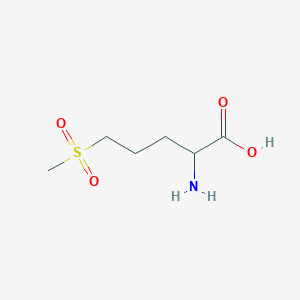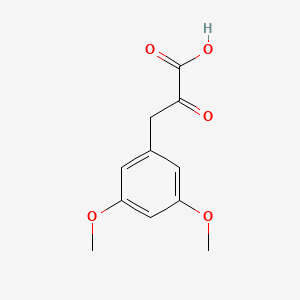
Cyclopropyl(phenyl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(phenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C10H11FO2S. It is known for its unique structure, which includes a cyclopropyl group, a phenyl group, and a methanesulfonyl fluoride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(phenyl)methanesulfonyl fluoride typically involves the reaction of cyclopropyl(phenyl)methanesulfonyl chloride with a fluoride source. One common method is the reaction with potassium fluoride in an organic solvent such as acetonitrile. The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The scalability of the synthesis process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyl(phenyl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
Aplicaciones Científicas De Investigación
Cyclopropyl(phenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclopropyl(phenyl)methanesulfonyl fluoride involves its interaction with target enzymes or proteins. It acts as an irreversible inhibitor by covalently modifying the active site of the enzyme, typically through the formation of a sulfonyl fluoride adduct. This modification prevents the enzyme from performing its normal catalytic function, leading to inhibition of its activity .
Comparación Con Compuestos Similares
Methanesulfonyl Fluoride: Known for its use as an acetylcholinesterase inhibitor, methanesulfonyl fluoride shares similar inhibitory properties but lacks the cyclopropyl and phenyl groups.
Phenylmethanesulfonyl Fluoride: This compound is structurally similar but does not contain the cyclopropyl group, which can influence its reactivity and specificity.
Uniqueness: Cyclopropyl(phenyl)methanesulfonyl fluoride is unique due to the presence of both cyclopropyl and phenyl groups, which can enhance its reactivity and specificity in certain chemical reactions. These structural features make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H11FO2S |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
cyclopropyl(phenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C10H11FO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clave InChI |
CYSHYNHZEOWBLL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=CC=C2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)

![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)


